REACTION_CXSMILES
|
[CH2:1]([S:17][CH2:18][CH:19]([O:22][CH3:23])[CH2:20][Br:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH3:24][N:25]([CH2:27][CH2:28][OH:29])[CH3:26].CN(C=O)C>CCOCC>[Br-:21].[CH2:1]([S:17][CH2:18][CH:19]([O:22][CH3:23])[CH2:20][N+:25]([CH3:26])([CH3:24])[CH2:27][CH2:28][OH:29])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:4.5|
|
Name
|
(+)-1-hexadecylthio-2-methoxy-3-bromopropane
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)SCC(CBr)OC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
thermometer and stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a two neck 25 ml round bottom flask equipped with an air condenser
|
Type
|
TEMPERATURE
|
Details
|
The solution was maintained at 45°-50° C. for 72 hours with continuous stirring
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate (800 mg) was filtered
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)SCC(C[N+](CCO)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |